3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

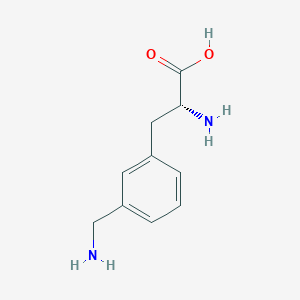

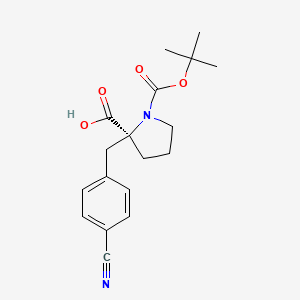

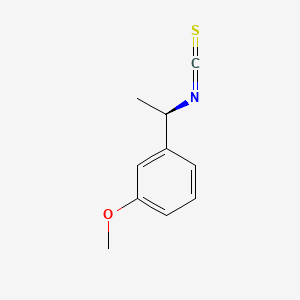

- 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O .

- It is also known by other names such as 3-(5-Methyl-2-furyl)butanal and β,5-Dimethyl-2-furanpropanal .

- The compound has a molar mass of approximately 152.19 g/mol .

Synthesis Analysis

- The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde can involve various methods, including Wittig reactions , oxidation , or hydrogenation of suitable precursors.

- For a detailed synthesis analysis, relevant research papers should be consulted.

Molecular Structure Analysis

- The molecular structure of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a furan group attached.

- The furan group contributes to its aromatic character and reactivity.

Chemical Reactions Analysis

- The compound can participate in various chemical reactions, including condensation reactions , reductions , and oxidations .

- Specific reactions would depend on the reaction conditions and other reactants involved.

Physical And Chemical Properties Analysis

- Density : Approximately 1.0 g/cm³ .

- Boiling Point : Around 172.9°C at 760 mmHg .

- Vapor Pressure : Approximately 1.3 mmHg at 25°C .

- Flash Point : About 66.9°C .

- Index of Refraction : 1.468 .

- Polar Surface Area : 30 Ų .

- Polarizability : 16.8 × 10⁻²⁴ cm³ .

Applications De Recherche Scientifique

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : The compound is used in the One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .

- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .

- Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .

Application in Food Science

- Field : Food Science

- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring agent .

- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .

- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

Application in Microbiology

- Field : Microbiology

- Application Summary : 3-(5-Methyl-2-furyl)butanal has been studied for its potential as an antibacterial agent.

- Methods of Application : The compound is tested against gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa.

- Results : The research suggests that it exhibits activity against these bacteria.

Application in Chemical Industry

- Field : Chemical Industry

- Application Summary : Furan compounds, including 3-(5-methyl-2-furyl) derivatives, are especially interesting because they have many applications in the chemical industry .

- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .

- Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .

Application in Pharmaceutical Research

- Field : Pharmaceutical Research

- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a pharmaceutical research tool .

- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .

- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

Application in Flavors and Fragrances

- Field : Flavors and Fragrances

- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring and fragrance agent .

- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .

- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

Safety And Hazards

- The compound is flammable and may cause skin and eye irritation .

- Precautions include using protective gear, avoiding inhalation, and keeping away from heat and open flames.

- For detailed safety information, consult relevant safety data sheets.

Orientations Futures

- Further research could explore the compound’s applications in flavor and fragrance , pharmaceuticals , or organic synthesis .

- Investigating its biological activity and potential therapeutic uses would be valuable.

Remember to consult scientific literature for more detailed information and specific studies related to this compound. 🌟

Propriétés

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGODRWFMKXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429407 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1006464-09-0 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)